4-(2-Methylpropoxy)cyclohexan-1-one
Overview
Description
4-(2-Methylpropoxy)cyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones It is characterized by a cyclohexane ring substituted with a 2-methylpropoxy group at the fourth position and a ketone functional group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpropoxy)cyclohexan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with 2-methylpropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds under reflux conditions in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes. For instance, the use of palladium-catalyzed cross-coupling reactions can be employed to achieve high yields and selectivity. The choice of catalyst, reaction temperature, and pressure are critical factors in optimizing the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpropoxy)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or esters using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The 2-methylpropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a strong base.
Major Products Formed
Oxidation: Formation of 4-(2-Methylpropoxy)cyclohexan-1-carboxylic acid.
Reduction: Formation of 4-(2-Methylpropoxy)cyclohexanol.
Substitution: Formation of various substituted cyclohexanones depending on the nucleophile used.
Scientific Research Applications
4-(2-Methylpropoxy)cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones and alcohols.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Methylpropoxy)cyclohexan-1-one involves its interaction with various molecular targets. For example, in reduction reactions, the compound acts as a substrate for reducing agents, leading to the formation of alcohols. The ketone group is the primary site of reactivity, undergoing nucleophilic attack by reducing agents or nucleophiles in substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simple ketone with a cyclohexane ring.
4-Methoxycyclohexanone: A cyclohexanone derivative with a methoxy group at the fourth position.
4-Ethoxycyclohexanone: A cyclohexanone derivative with an ethoxy group at the fourth position.
Uniqueness
4-(2-Methylpropoxy)cyclohexan-1-one is unique due to the presence of the 2-methylpropoxy group, which imparts distinct chemical properties and reactivity compared to other cyclohexanone derivatives. This substitution can influence the compound’s solubility, boiling point, and reactivity in various chemical reactions.
Properties
IUPAC Name |
4-(2-methylpropoxy)cyclohexan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-8(2)7-12-10-5-3-9(11)4-6-10/h8,10H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXFFPCXYHDTMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1CCC(=O)CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593543 | |
Record name | 4-(2-Methylpropoxy)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192870-71-6 | |
Record name | 4-(2-Methylpropoxy)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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